4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline
Overview
Description
4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline is a heterocyclic compound with the molecular formula C12H10N4 and a molecular weight of 210.24 g/mol . This compound features an imidazo[4,5-c]pyridine ring fused with an aniline moiety, making it a versatile molecule in various chemical and biological applications.
Mechanism of Action
Target of Action
Imidazole-containing compounds have been known to target various proteins and enzymes, including ikk-ɛ and tbk1, which activate the nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .
Mode of Action
Imidazole-containing compounds are known to interact with their targets through various mechanisms, often involving the inhibition or activation of enzymatic activity .
Biochemical Pathways
Imidazole-containing compounds have been known to affect various pathways, including the nf-kappab signaling pathway, which plays a crucial role in immune and inflammatory responses .
Pharmacokinetics
The compound’s molecular weight (21024) and LogP (278830) suggest that it may have favorable pharmacokinetic properties .
Result of Action
Imidazole-containing compounds have been known to exhibit various biological activities, including anti-inflammatory, antitumor, and antiviral effects .
Action Environment
Biochemical Analysis
Biochemical Properties
It is known that the presence of a 4-chlorophenylmethyl substituent on the nitrogen atoms of pyridines can enhance the antibacterial potency .
Cellular Effects
Preliminary studies suggest that the lipophilic nature of the compound might enable it to penetrate bacterial cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization to form the imidazo[4,5-c]pyridine core . The aniline group is then introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents is carefully controlled to minimize by-products and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline can be compared with other similar compounds, such as:
Imidazo[4,5-b]pyridine derivatives: These compounds share a similar core structure but differ in the position of the nitrogen atoms and the attached functional groups.
Imidazo[1,2-a]pyridine derivatives: These compounds have a different fusion pattern of the imidazole and pyridine rings.
The uniqueness of this compound lies in its specific ring fusion and the presence of the aniline group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-(3H-imidazo[4,5-c]pyridin-2-yl)aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-9-3-1-8(2-4-9)12-15-10-5-6-14-7-11(10)16-12/h1-7H,13H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLIKXCOOAWSDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=NC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10225984 | |
Record name | Benzenamine, 4-(1H-imidazo(4,5-c)pyridin-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10225984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75007-95-3 | |
Record name | 4-(3H-Imidazo[4,5-c]pyridin-2-yl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75007-95-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 4-(1H-imidazo(4,5-c)pyridin-2-yl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075007953 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 4-(1H-imidazo(4,5-c)pyridin-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10225984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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